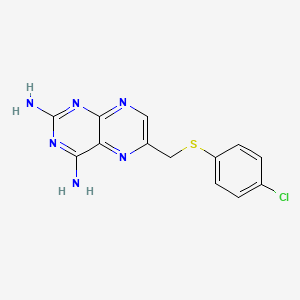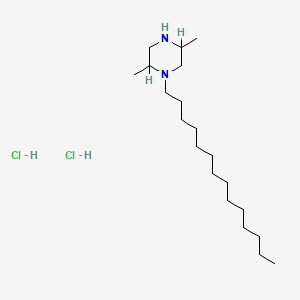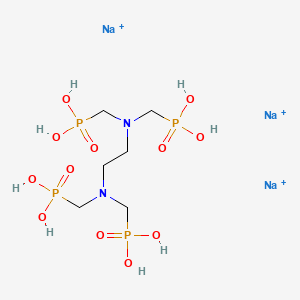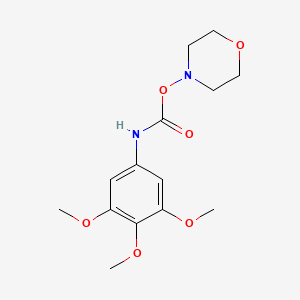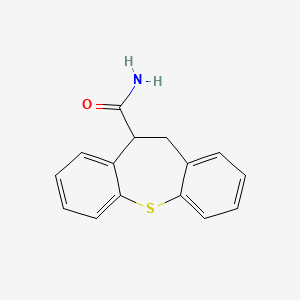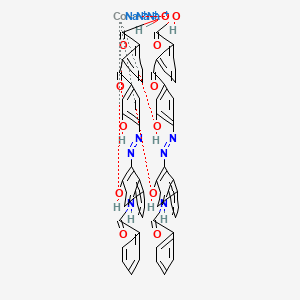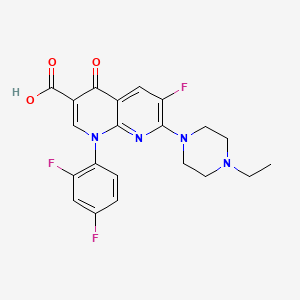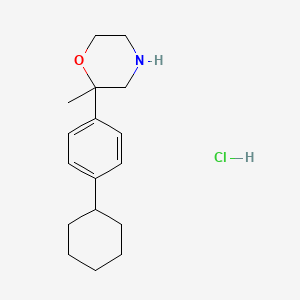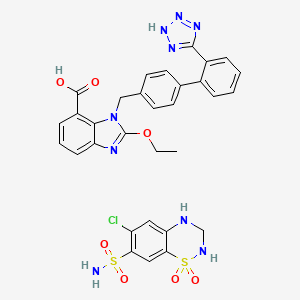
Candesartan/Hydrochlorothiazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candesartan and Hydrochlorothiazide is a combination medication used primarily to treat high blood pressure (hypertension). Candesartan is an angiotensin II receptor blocker, while Hydrochlorothiazide is a thiazide diuretic. Together, they work to lower blood pressure by relaxing blood vessels and reducing the volume of blood through diuresis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Candesartan involves the synthesis of its prodrug form, Candesartan cilexetil. This process includes multiple steps such as esterification and cyclization reactions. Hydrochlorothiazide is synthesized through a series of reactions starting from 3-chloroaniline, involving sulfonation, cyclization, and chlorination .
Industrial Production Methods
In industrial settings, the production of Candesartan cilexetil and Hydrochlorothiazide involves high-throughput processes with stringent quality control measures. The combination tablet is formulated by mixing the active ingredients with excipients, followed by compression into tablets .
Analyse Des Réactions Chimiques
Types of Reactions
Candesartan and Hydrochlorothiazide undergo various chemical reactions, including:
Oxidation: Hydrochlorothiazide can undergo oxidation under certain conditions.
Hydrolysis: Candesartan cilexetil is hydrolyzed to its active form, Candesartan, in the gastrointestinal tract.
Photolysis: Both compounds can degrade under exposure to light.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Hydrolysis: Acidic or basic conditions.
Photolysis: Exposure to UV light.
Major Products Formed
Candesartan: The active form after hydrolysis of Candesartan cilexetil.
Degradation Products: Various degradation products can form under stress conditions.
Applications De Recherche Scientifique
Candesartan and Hydrochlorothiazide have been extensively studied for their applications in:
Medicine: Used to manage hypertension and reduce the risk of cardiovascular events.
Pharmaceutical Research: Studied for their pharmacokinetics and pharmacodynamics.
Analytical Chemistry: Methods like high-performance liquid chromatography are used for their simultaneous determination in formulations
Mécanisme D'action
Candesartan
Candesartan blocks the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor blocker.
Chlorthalidone: Another thiazide-like diuretic.
Uniqueness
Candesartan and Hydrochlorothiazide combination is unique due to its dual mechanism of action, providing both vasodilation and diuresis. This combination is particularly effective in managing hypertension compared to monotherapy with either agent alone .
Propriétés
Numéro CAS |
336787-11-2 |
|---|---|
Formule moléculaire |
C31H28ClN9O7S2 |
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20N6O3.C7H8ClN3O4S2/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29);1-2,10-11H,3H2,(H2,9,12,13) |
Clé InChI |
CWFIALYLRRPPJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


